H-D-Glu(obzl)-obzl P-tosylate
CAS No.: 19898-41-0
Cat. No.: VC21543376
Molecular Formula: C26H29NO7S
Molecular Weight: 327,34*172,22 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 19898-41-0 |
---|---|
Molecular Formula | C26H29NO7S |
Molecular Weight | 327,34*172,22 g/mole |
IUPAC Name | dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 |
Standard InChI Key | HVZUAIVKRYGQRM-UNTBIKODSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Chemical Structure and Properties
H-D-Glu(obzl)-obzl P-tosylate is a protected derivative of D-glutamic acid where both carboxyl groups are protected with benzyl (obzl) groups, formulated as a p-tosylate salt. This chemical configuration provides stability and specific reactivity that makes it valuable for controlled peptide synthesis applications.
Physical and Chemical Characteristics
The compound presents as a white powder with the following specifications:
Property | Specification |
---|---|
Chemical Name | H-D-Glu(obzl)-obzl P-tosylate |
CAS Number | 19898-41-0 |
Molecular Formula | C26H29NO7S |
Molecular Weight | 499.58 g/mol |
Appearance | White powder |
Purity | ≥98.0% |
The molecular structure features a D-glutamic acid backbone with both alpha and gamma carboxyl groups protected by benzyl groups, while the amino group remains free. The p-tosylate counterion enhances the compound's solubility and stability in various organic solvents commonly used in peptide synthesis procedures .
Structural Significance
The dibenzyl protection strategy employed in this compound is particularly important for controlling the reactivity of glutamic acid during peptide coupling reactions. The benzyl groups serve as protecting groups that can be selectively removed under specific conditions, allowing for precise sequential synthesis of complex peptides without unwanted side reactions.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of H-D-Glu(obzl)-obzl P-tosylate typically involves esterification of D-glutamic acid with benzyl alcohol. This process generally requires dehydrating agents to facilitate ester formation while preventing hydrolysis reactions. The procedure must be conducted under carefully controlled conditions to ensure high purity and yield of the final product.
Industrial Production
For commercial production, manufacturers employ optimized processes that maintain high purity standards while maximizing yield. Quality control measures are implemented throughout the manufacturing process to ensure consistent product specifications, particularly important for applications in pharmaceutical research where reagent purity directly impacts experimental outcomes.
Applications in Scientific Research
The versatility of H-D-Glu(obzl)-obzl P-tosylate has established it as a valuable reagent across multiple scientific disciplines.
Peptide Synthesis
H-D-Glu(obzl)-obzl P-tosylate serves as a critical building block in solid-phase peptide synthesis (SPPS), where it enables the precise incorporation of glutamic acid residues into peptide chains. The protected nature of the compound allows for selective coupling reactions while preventing unwanted side reactions that could compromise the integrity of the synthesized peptides .
Drug Discovery and Development
In pharmaceutical research, this compound facilitates the development of peptide-based therapeutics targeting various medical conditions. Its role in creating complex peptide structures has proven particularly valuable for researchers investigating novel treatments for cancer, diabetes, and neurological disorders. The compound's ability to function within automated synthesis platforms has further expanded its utility in high-throughput drug discovery programs .
Biochemical Research
Beyond pharmaceutical applications, H-D-Glu(obzl)-obzl P-tosylate is employed in fundamental biochemical studies investigating protein structure-function relationships. It enables researchers to create modified peptides that serve as probes for understanding complex biological processes and molecular interactions.
Market Analysis and Applications
Market Segmentation by Application
The H-D-Glu(obzl)-obzl P-tosylate market can be segmented based on application areas, each representing distinct research needs and utilization patterns.
Application Segment | Description | Key Users |
---|---|---|
Laboratory Research | Basic and applied research in peptide synthesis | Research laboratories, biotechnology companies |
Academic Research | Educational and experimental applications | Universities, research institutions |
Pharmaceutical Development | Drug discovery and therapeutic development | Pharmaceutical companies, CROs |
Diagnostics | Development of peptide-based biomarkers | Clinical laboratories, diagnostic companies |
Each segment demonstrates specific usage patterns and growth trajectories, reflecting the diverse applications of this versatile reagent in scientific research .
Key Market Players
Several specialized chemical manufacturers have established themselves as reliable suppliers of high-quality H-D-Glu(obzl)-obzl P-tosylate for research applications. Major producers include:
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Watanabe Chemical Industries
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Senn Chemicals
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Toronto Research Chemicals
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Iris Biotech
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Chem-Impex
These companies maintain rigorous quality control standards and often provide customized formulations to meet specific research requirements.
Storage Parameter | Recommendation |
---|---|
Environment | Clean, dry, and cool place |
Protection | Away from sunlight and moisture |
Temperature | Generally stored at -20°C for long-term stability |
Packaging | Airtight containers to prevent degradation |
Proper storage is essential for maintaining the compound's reactivity and preventing hydrolysis of the benzyl ester groups that would compromise its utility in synthesis applications .
Solution Preparation
For laboratory applications, H-D-Glu(obzl)-obzl P-tosylate is typically dissolved in appropriate organic solvents. Stock solutions may be prepared at various concentrations depending on the specific application requirements. When stored at -80°C, solutions remain stable for approximately 6 months, while storage at -20°C limits stability to approximately 1 month. Repeated freeze-thaw cycles should be avoided to maintain reagent integrity.
Current Research Trends and Future Directions
Emerging Applications
Recent research has expanded the application scope of H-D-Glu(obzl)-obzl P-tosylate beyond traditional peptide synthesis. New applications include:
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Development of peptide libraries for high-throughput screening
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Creation of peptide-based nanostructures for drug delivery
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Synthesis of peptide conjugates for targeted therapeutics
Technological Advancements
Advancements in automation and high-throughput synthesis technologies have significantly enhanced the utility of H-D-Glu(obzl)-obzl P-tosylate in research settings. Integration with computerized synthesis platforms has improved efficiency and reproducibility in peptide synthesis processes, driving increased demand for high-purity reagents suitable for automated applications .
Market Growth Factors
Pharmaceutical Industry Expansion
The growing interest in peptide-based therapeutics has emerged as a significant driver for the H-D-Glu(obzl)-obzl P-tosylate market. As pharmaceutical companies increasingly explore peptide drugs for various medical conditions, demand for specialized synthesis reagents continues to grow. The expansion of clinical trials involving peptide therapeutics signals a positive outlook for reagent suppliers in this sector .
Academic and Research Funding
Increased investment in biotechnology and pharmaceutical research across academic institutions has created sustained demand for specialized reagents. Government funding initiatives and private research grants supporting drug discovery efforts have indirectly stimulated growth in the reagent market by expanding the research base utilizing these compounds .
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